molecular formula C5H3ClN2O3 B2496777 5-Chloro-2-nitropyridin-3-ol CAS No. 936247-35-7

5-Chloro-2-nitropyridin-3-ol

Cat. No.: B2496777
CAS No.: 936247-35-7
M. Wt: 174.54
InChI Key: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
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Description

5-Chloro-2-nitropyridin-3-ol: is an organic compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that the compound has a purity of 97% .

Molecular Mechanism

It is known that the compound can react with other substances to form nitropyridine derivatives . The specifics of these reactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitropyridin-3-ol typically involves the nitration of 5-chloro-3-hydroxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Chloro-2-nitropyridin-3-ol can undergo reduction reactions to form 5-chloro-2-aminopyridin-3-ol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: Although less common, the hydroxyl group in this compound can be oxidized to form a corresponding ketone or aldehyde.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 5-Chloro-2-aminopyridin-3-ol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Corresponding ketones or aldehydes.

Scientific Research Applications

Chemistry: 5-Chloro-2-nitropyridin-3-ol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on the biological activity of pyridine derivatives. It can also be used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    5-Chloro-3-nitropyridin-2-ol: Similar structure but with different positions of the nitro and hydroxyl groups.

    2-Chloro-4-nitropyridin-3-ol: Another isomer with different substitution patterns.

    4-Chloro-2-nitropyridin-3-ol: Differently substituted pyridine derivative.

Uniqueness: 5-Chloro-2-nitropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position and the hydroxyl group at the 3-position can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSYKYYBXLVPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

With ice cooling, 30 g of 5-chloropyridin-3-ol (232 mmol, 1 equivalent) were dissolved in 228 ml of concentrated sulphuric acid, and, at 0° C., 24 ml of concentrated nitric acid were added slowly. The reaction was warmed to RT and stirred overnight. The mixture was stirred into an ice/water mixture and stirred for another 30 min. The solid was filtered off, washed with cold water and air-dried. This gave 33 g (82% of theory) of the title compound, which were used without further purification for the next reaction.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Chloro-3-pyridinol (15.3 mmol) is dissolved in concentrated H2SO4 (15 ml). At 5° C. concentrated nitric acid (0.9 ml) is added. The reaction mixture is allowed to warm to room temperature over 6 days. The reaction solution is pored onto ice (50 ml) and diluted with water (200 ml). The precipitate is filtered, washed with water and dried at 40° C. in vacuo. 5-Chloro-2-nitro-pyridine-3-ol is obtained as yellow powder; mp. 97°; LC-MS (method B): 1.35 min, 175.1 (M+H+).
Quantity
15.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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